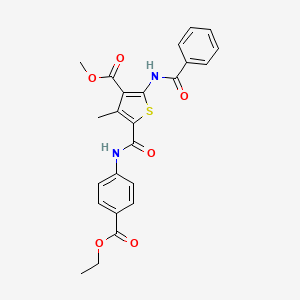
N-(4-methylphenyl)sulfonyloxypropan-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)sulfonyloxypropan-2-imine is a chemical compound with the molecular formula C10H13NO3S and a molecular weight of 227.28 g/mol . It is also known by other names such as acetone oxime p-toluenesulfonate and acetone oxime-O-p-toluenesulfonic ester . This compound is characterized by its density of 1.17 g/cm³ and a boiling point of 332.4°C at 760 mmHg .
Preparation Methods
The synthesis of N-(4-methylphenyl)sulfonyloxypropan-2-imine typically involves the reaction of acetone oxime with p-toluenesulfonyl chloride (PTSC) in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-(4-methylphenyl)sulfonyloxypropan-2-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: It can undergo nucleophilic substitution reactions where the sulfonyloxy group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and reaction temperatures ranging from 0°C to 100°C . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted imines and oximes .
Scientific Research Applications
N-(4-methylphenyl)sulfonyloxypropan-2-imine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)sulfonyloxypropan-2-imine involves its interaction with molecular targets such as enzymes and proteins . The sulfonyloxy group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity . This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
N-(4-methylphenyl)sulfonyloxypropan-2-imine can be compared with similar compounds such as:
Acetone oxime p-toluenesulfonate: Similar in structure and reactivity.
Acetone oxime-O-p-toluenesulfonic ester: Another closely related compound with similar properties.
N-(difluoromethyl)-4-methylphenyl-sulfonamido pyridin-1-ium trifluoromethanesulfonate: Used in photoredox catalysis for the synthesis of N-CF2H compounds.
The uniqueness of this compound lies in its specific reactivity and applications in various fields of research and industry .
Properties
CAS No. |
67342-52-3 |
|---|---|
Molecular Formula |
C10H13NO3S |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
(propan-2-ylideneamino) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H13NO3S/c1-8(2)11-14-15(12,13)10-6-4-9(3)5-7-10/h4-7H,1-3H3 |
InChI Key |
GYOKHDOXHGBGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile](/img/structure/B12067573.png)
![1,6-Heptadiene-3,5-dione, 1,7-bis(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-, (1E,6E)-](/img/structure/B12067576.png)
![6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine](/img/structure/B12067583.png)
![[(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate](/img/structure/B12067605.png)
![2H-1-Benzopyran-2-methanol, 6-fluoro-3,4-dihydro-alpha-[[(phenylmethyl)amino]methyl]-](/img/structure/B12067614.png)

![4-[(2-Methylpropyl)sulfanyl]phenol](/img/structure/B12067629.png)


![(8R,9S,10R,13S,14S,16S,17R)-17-Hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B12067648.png)


![tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B12067668.png)
